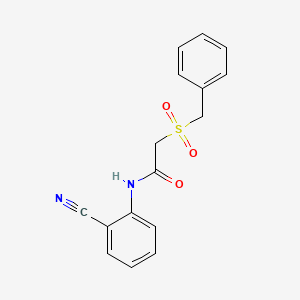
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BSCA belongs to the class of sulfonylurea compounds and has shown promising results in the treatment of various diseases, including diabetes, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves the activation of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin secretion. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide also activates AMP-activated protein kinase (AMPK), which plays a crucial role in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, improvement of insulin sensitivity, and reduction of blood glucose levels. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is its ability to stimulate insulin secretion and improve glucose uptake in peripheral tissues. This makes it a promising candidate for the treatment of diabetes. However, the synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide is a multi-step process and can be time-consuming and expensive. Additionally, the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health are still unknown, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide. Another area of research could focus on the use of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide in combination with other drugs for the treatment of diabetes and other diseases. Additionally, further studies are needed to determine the long-term effects of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide on human health and to assess its safety and efficacy.
Métodos De Síntesis
The synthesis of 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide involves a multi-step process that includes the reaction of benzylsulfonyl chloride with 2-aminobenzonitrile, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using chromatographic techniques to obtain pure 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in the treatment of diabetes. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has a hypoglycemic effect and can lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to improve insulin sensitivity and glucose uptake in peripheral tissues.
In addition to its potential applications in diabetes, 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-benzylsulfonyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-10-14-8-4-5-9-15(14)18-16(19)12-22(20,21)11-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQOIAVNVTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



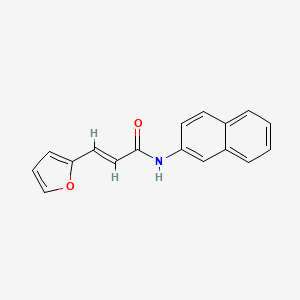

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
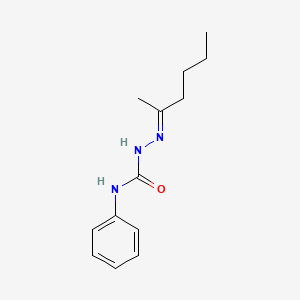
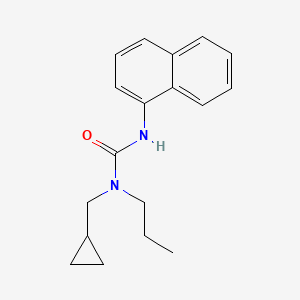
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)

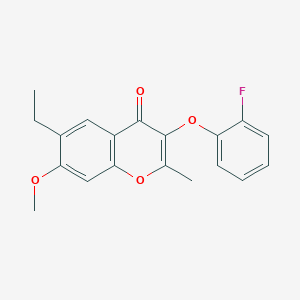
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)